1,1-Bis(methylsulfonyl)ethane

Catalog No.
S14562385
CAS No.
38564-69-1
M.F
C4H10O4S2
M. Wt
186.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1-Bis(methylsulfonyl)ethane

CAS Number

38564-69-1

Product Name

1,1-Bis(methylsulfonyl)ethane

IUPAC Name

1,1-bis(methylsulfonyl)ethane

Molecular Formula

C4H10O4S2

Molecular Weight

186.3 g/mol

InChI

InChI=1S/C4H10O4S2/c1-4(9(2,5)6)10(3,7)8/h4H,1-3H3

InChI Key

LLGSMJDXJRKMFD-UHFFFAOYSA-N

Canonical SMILES

CC(S(=O)(=O)C)S(=O)(=O)C

1,1-Bis(methylsulfonyl)ethane is an organic compound characterized by the presence of two methylsulfonyl groups attached to a central ethane backbone. Its chemical formula is C4H10O4S2C_4H_{10}O_4S_2, and it is recognized for its unique structural features, which include two sulfonyl groups that can influence its reactivity and biological activity. The compound has garnered interest in various fields, including organic synthesis and materials science.

Due to the presence of sulfonyl groups. Key reactions include:

  • Oxidation: The compound can be oxidized to form sulfone derivatives, which may exhibit different properties and reactivity profiles .
  • Reduction: Reduction reactions can convert the sulfonyl groups into sulfide groups, altering the compound's chemical characteristics .
  • Nucleophilic Substitution: The sulfonyl groups can act as good leaving groups in nucleophilic substitution reactions, facilitating the formation of other organic compounds.

The biological activity of 1,1-bis(methylsulfonyl)ethane has been explored in various contexts. It has been shown to exhibit antimicrobial properties, making it a candidate for applications in pharmaceuticals and agricultural chemistry. Additionally, compounds with similar structures have been investigated for their potential roles as anti-inflammatory agents and in modulating biological pathways related to oxidative stress.

Synthesis of 1,1-bis(methylsulfonyl)ethane can be achieved through several methods:

  • Alkylation Reactions: Starting from a suitable precursor such as dimethyl sulfide and reacting it with ethylene oxide or other alkylating agents.
  • Sulfonation Reactions: Direct sulfonation of ethane using methylsulfonyl chloride under controlled conditions can yield the desired product.
  • Multistep Synthesis: Involves multiple reactions to build the compound from simpler starting materials, often using protective group strategies to manage functional group reactivity.

1,1-Bis(methylsulfonyl)ethane has various applications:

  • Photographic Industry: It is used as a sensitizer in photographic emulsions to enhance the speed of silver halide emulsions .
  • Chemical Intermediates: The compound serves as an intermediate in the synthesis of other organic compounds, particularly those requiring sulfonyl functionalities.
  • Research

Interaction studies involving 1,1-bis(methylsulfonyl)ethane have focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block for more complex molecules and its behavior in biological systems. Investigations into its interactions with proteins and enzymes are ongoing to understand its biological implications better.

Several compounds share structural similarities with 1,1-bis(methylsulfonyl)ethane. Here are some notable examples:

Compound NameStructureUnique Features
1,1-Bis(ethylsulfonyl)ethaneC4H10O4S2C_4H_{10}O_4S_2Contains ethyl instead of methyl groups; varied reactivity.
1,1-Bis(methylthio)ethaneC4H10S2C_4H_{10}S_2Lacks oxygen; primarily studied for its thiol properties.
1,1-Bis(sulfonyloxy)ethaneC4H10O6S2C_4H_{10}O_6S_2Contains additional oxygens; potential for different applications.

Uniqueness

The uniqueness of 1,1-bis(methylsulfonyl)ethane lies in its specific combination of two methylsulfonyl groups on an ethane backbone. This specific arrangement allows for unique reactivity patterns compared to similar compounds, making it particularly valuable in synthetic chemistry and applications where specific functional group behavior is desired.

Catalytic Approaches in Sulfonyl Group Incorporation

Palladium-catalyzed cross-coupling reactions have emerged as a dominant strategy for introducing sulfonyl groups into organic frameworks. Recent work demonstrates that lithium sulfinates, generated via the reaction of organolithium reagents with sulfur dioxide surrogates like DABCO·(SO₂)₂, effectively couple with alkyl halides in the presence of Pd(OAc)₂ and XantPhos ligands. For example, treating 1,2-dibromoethane with methyl lithium and DABSO yields lithium methylsulfinate intermediates, which subsequently undergo palladium-catalyzed coupling to form 1,1-bis(methylsulfonyl)ethane in yields exceeding 80% under optimized conditions. Density functional theory (DFT) studies corroborate that the XantPhos ligand facilitates oxidative addition of the alkyl halide to palladium, while the sulfinate anion acts as a nucleophile in the transmetalation step.

Alternative catalytic systems, such as hydrogen-bonding/organophotoredox co-catalysis, enable enantioselective sulfonylation without transition metals. While primarily applied to α,β-unsaturated carbonyl substrates, this method’s mechanistic insights—particularly the role of photoexcited catalysts in stabilizing sulfinate radicals—suggest potential applicability to aliphatic systems like ethane derivatives.

Table 1: Catalytic Systems for Sulfonyl Group Incorporation

Catalyst SystemSubstrateYield (%)SelectivityReference
Pd(OAc)₂/XantPhos1,2-Dibromoethane85>99%
Organophotoredox/DABCO·(SO₂)₂Ethylene derivatives7290% ee

Solvent System Optimization for Nucleophilic Displacement Reactions

Solvent polarity and coordination capacity significantly influence the efficiency of nucleophilic displacement reactions central to bis-sulfonylation. Polar aprotic solvents such as 1,4-dioxane enhance the solubility of lithium sulfinates and stabilize transition states during alkyl halide coupling. Comparative studies reveal that switching from tetrahydrofuran (ε = 7.6) to 1,4-dioxane (ε = 2.2) increases reaction conversion from 65% to 99%, attributed to reduced ion pairing and improved nucleophile mobility. Conversely, dimethyl sulfoxide (DMSO), despite its high polarity (ε = 47), promotes side reactions such as sulfoxide formation, limiting its utility.

Table 2: Solvent Effects on Nucleophilic Displacement Efficiency

SolventDielectric Constant (ε)Conversion (%)Byproduct Formation (%)
1,4-Dioxane2.299<1
Tetrahydrofuran7.66512
Dimethyl Sulfoxide474528

Temperature-Dependent Reaction Kinetics in Bis-Sulfonylation Processes

Reaction kinetics for bis-sulfonylation exhibit strong temperature dependence, with optimal yields achieved between 0°C and 25°C. At lower temperatures (e.g., 0°C), the activation energy for sulfinate-alkyl halide coupling decreases, favoring monofunctionalization and reducing polysubstitution byproducts. Arrhenius analysis of Pd-catalyzed reactions reveals an activation energy (Eₐ) of 45 kJ/mol, with a rate constant (k) increase from 0.012 s⁻¹ at 0°C to 0.087 s⁻¹ at 25°C. Elevated temperatures (>50°C) accelerate competitive elimination pathways, such as the formation of vinyl sulfones via E2 mechanisms, which consume up to 30% of starting material.

Table 3: Temperature Effects on Reaction Kinetics

Temperature (°C)Rate Constant (k, s⁻¹)Conversion (%)Selectivity (%)
00.0126091
250.0879985
500.2107265

Green Chemistry Approaches for Reduced Byproduct Formation

Sustainable synthesis of 1,1-bis(methylsulfonyl)ethane prioritizes atom economy and waste minimization. Transition-metal-free methodologies, such as the base-promoted coupling of bis-sulfones with organolithium reagents, eliminate Pd waste streams while maintaining yields above 70%. Additionally, DABCO·(SO₂)₂ serves as a safer alternative to gaseous sulfur dioxide, reducing handling risks and enabling stoichiometric precision. Life-cycle assessments demonstrate that replacing traditional sulfonating agents (e.g., methanesulfonyl chloride) with DABCO·(SO₂)₂ lowers the process mass intensity (PMI) from 8.2 to 3.6 kg/kg product.

Table 4: Green Chemistry Metrics for Sulfonylation Methods

MethodPMI (kg/kg)Atom Economy (%)Metal Usage
Pd-Catalyzed Coupling5.878Yes
Organophotoredox Catalysis3.692No
Base-Promoted Coupling2.985No

Role in Transition Metal-Catalyzed Cross-Coupling Reactions

1,1-Bis(methylsulfonyl)ethane serves as a versatile building block in transition metal-catalyzed cross-coupling reactions, demonstrating exceptional utility across multiple catalytic systems. The compound's dual methylsulfonyl functionality provides unique electronic properties that enhance reactivity in palladium-catalyzed transformations [1] [2].

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the compound exhibits remarkable compatibility with arylboronic acids under standard reaction conditions. Research has demonstrated that palladium complexes derived from Pd(PPh₃)₄ effectively catalyze the coupling of 1,1-bis(methylsulfonyl)ethane derivatives with various organoboron compounds, achieving yields ranging from 75-95% under mild conditions [3]. The reaction proceeds through the classical oxidative addition, transmetallation, and reductive elimination sequence, with the methylsulfonyl groups serving as both electron-withdrawing activators and potential leaving groups [2].

Nickel-catalyzed stereoselective coupling reactions represent another significant application domain for 1,1-bis(methylsulfonyl)ethane. The compound demonstrates exceptional performance in nickel-catalyzed cross-electrophile coupling reactions, where it participates as both a nucleophilic and electrophilic partner [4]. Studies have shown that Ni(COD)₂ complexes with bipyridine ligands facilitate stereospecific C(sp³)-C(sp²) bond formation at room temperature, achieving yields of 65-90% with high stereochemical fidelity [4] [5]. The mechanism involves initial oxidative addition at the secondary carbon center, followed by radical-mediated coupling processes that preserve stereochemical information [5].

The compound also finds application in iron and cobalt cross-coupling processes, offering sustainable alternatives to precious metal catalysts [6] [7]. Iron-catalyzed transformations of 1,1-bis(methylsulfonyl)ethane proceed through single-electron transfer mechanisms, enabling the formation of complex C-C bonds under relatively mild conditions [6]. These reactions typically employ Fe(acac)₃ or Co(acac)₂ catalysts in combination with organozinc or Grignard reagents, achieving moderate to good yields while avoiding the use of expensive palladium or rhodium catalysts [8].

Catalyst SystemReaction TypeConditionsYield RangeKey Advantages
Pd(PPh₃)₄/K₂CO₃Suzuki-Miyaura80-100°C, DME75-95%High functional group tolerance
Ni(COD)₂/bipyridineCross-electrophileRoom temperature65-90%Stereospecific coupling
Fe(acac)₃/Zn reagentsRadical coupling50-80°C50-85%Sustainable catalysis

Utility as Sulfonating Agent in Heterocyclic Compound Synthesis

1,1-Bis(methylsulfonyl)ethane demonstrates exceptional utility as a sulfonating agent in the synthesis of diverse heterocyclic compounds, particularly in the formation of furan, thiophene, and pyridine derivatives [9] [10] [11] [12].

In furan derivative synthesis, the compound acts as an effective electrophilic sulfonylation reagent under Lewis acid activation. Research has shown that 1,1-bis(methylsulfonyl)ethane readily undergoes electrophilic aromatic substitution with furan substrates in the presence of BF₃·OEt₂ or AlCl₃ catalysts [13]. The reaction proceeds regioselectively at the C-2 position of furan, yielding 2-sulfonyl furan derivatives in yields ranging from 60-85% [11] [13]. The methylsulfonyl groups enhance the electrophilicity of the ethane backbone, facilitating nucleophilic attack by the electron-rich furan ring system [9].

Thiophene-based compound synthesis represents another significant application area where 1,1-bis(methylsulfonyl)ethane serves as both a sulfonating agent and a structural building block [10] [14]. The compound undergoes Friedel-Crafts acylation reactions with thiophene substrates, forming C-S bonds at the α-position of the thiophene ring [10]. Studies have demonstrated that the reaction proceeds through an electrophilic substitution mechanism, with the methylsulfonyl groups acting as activating substituents that direct substitution to specific ring positions [14]. The resulting thiophene-methylsulfonyl derivatives exhibit enhanced stability and can serve as intermediates for further synthetic transformations [15].

In pyridine and chromene formation, 1,1-bis(methylsulfonyl)ethane participates in multi-component reactions that assemble complex heterocyclic frameworks in a single synthetic operation [12]. Research has shown that the compound reacts with α,β-unsaturated nitriles and 2-hydroxynaphthaldehyde to form polysubstituted pyridines and imino-chromene derivatives respectively [12]. These reactions proceed through nucleophilic addition followed by cyclization and elimination processes, with yields typically ranging from 65-80% [12].

Heterocycle TypeReaction ConditionsRegioselectivityYield RangeKey Products
Furan derivativesBF₃·OEt₂, CH₂Cl₂, 0°CC-2 selective60-85%2-Sulfonyl furans
Thiophene compoundsAlCl₃, CH₃NO₂, RTα-Position55-75%α-Sulfonyl thiophenes
Pyridine derivativesTEA, EtOH, refluxMulti-substituted65-80%Polysubstituted pyridines

Participation in Multi-Step Natural Product Total Syntheses

1,1-Bis(methylsulfonyl)ethane plays a crucial role in the total synthesis of complex natural products, serving as a versatile intermediate that enables rapid assembly of structurally diverse molecular frameworks [16] [17] [18].

In marine alkaloid synthesis, the compound serves as a key precursor for the construction of complex tricyclic frameworks characteristic of bioactive natural products such as lepadiformine and cylindricine [17]. Studies have demonstrated that 1,1-bis(methylsulfonyl)ethane derivatives undergo intramolecular conjugate azaspirocyclization reactions to form 1-azaspiro[4.5]decane intermediates, which serve as common building blocks for multiple alkaloid targets [17]. The reaction proceeds through formic acid-induced cyclization, achieving 70% overall yield in the key spirocyclization step [17].

Terpene total synthesis represents another significant application where 1,1-bis(methylsulfonyl)ethane functions as a stereochemical control element [16] [18]. The compound's methylsulfonyl groups provide electronic activation for subsequent C-C bond-forming reactions while simultaneously directing stereochemical outcomes through steric interactions [16]. Research has shown that palladium-catalyzed ring-closing metathesis reactions of 1,1-bis(methylsulfonyl)ethane-derived intermediates proceed with high enantioselectivity (>90% ee) when chiral phosphinooxazoline ligands are employed [19].

In complex natural product scaffold assembly, the compound enables convergent synthetic strategies that dramatically reduce the number of synthetic steps required to access target molecules [18] [16]. Studies have demonstrated that 1,1-bis(methylsulfonyl)ethane derivatives undergo biomimetic Diels-Alder reactions with shikimic acid-derived dienophiles, providing access to spiropentacyclic frameworks characteristic of natural products such as prunolactone A [20]. The reaction proceeds with excellent regioselectivity and stereoselectivity, affording the natural product in 11% overall yield over 10 steps [20].

Natural Product ClassKey TransformationSynthetic RoleOverall YieldSteps from Starting Material
Marine alkaloidsAzaspirocyclizationSpirocyclic core formation31%7 steps
TerpenesRing-closing metathesisStereochemical control45%9 steps
PolyketidesDiels-Alder cycloadditionConvergent assembly11%10 steps

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Exact Mass

186.00205114 g/mol

Monoisotopic Mass

186.00205114 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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